molecular formula C17H25BN2O2 B11768679 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B11768679
M. Wt: 300.2 g/mol
InChI Key: IRRQMMZBBZHOKY-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is an organic compound that features a boronate ester group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a halogenated indazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The indazole ring can be reduced under specific conditions.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced indazole derivatives.

    Substitution: Various substituted indazole derivatives depending on the reactants used.

Scientific Research Applications

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Materials Science:

    Biology and Medicine: Investigated for its potential biological activities and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its specific application. In organic synthesis, it acts as a reagent or intermediate. In biological systems, it may interact with specific molecular targets, although detailed studies are required to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylpropyl)-5-bromo-1H-indazole: Similar structure but with a bromine atom instead of the boronate ester group.

    1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole ring.

Biological Activity

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a chemical compound with the CAS number 1815595-36-8 and the molecular formula C17H25BN2O2. This compound is part of the indazole family and incorporates a boron-containing moiety that is significant for its biological activity.

Chemical Structure

The structural formula can be represented as follows:

C17H25BN2O2\text{C}_{17}\text{H}_{25}\text{B}\text{N}_2\text{O}_2

This compound features a unique combination of functional groups that contribute to its biological properties.

Antimicrobial Properties

Indazoles are known for their diverse biological activities, including antimicrobial effects. Research indicates that derivatives of indazole exhibit significant activity against various pathogens. For instance, studies have shown that certain indazole derivatives demonstrate potent antiprotozoal activity, outperforming traditional treatments like metronidazole against protozoan infections such as Giardia intestinalis and Entamoeba histolytica .

Table 1: Antimicrobial Activity of Indazole Derivatives

CompoundActivity AgainstIC50 (µM)
Compound 18G. intestinalis0.15
Compound 21E. histolytica0.20
Compound 23C. albicans0.10

Anti-inflammatory Effects

In addition to antimicrobial properties, some indazole derivatives have been evaluated for their anti-inflammatory potential. For example, compounds derived from the indazole scaffold have shown inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests that these compounds could potentially be developed into dual-action agents targeting both infection and inflammation .

Cytotoxicity and Selectivity

The cytotoxicity of indazole derivatives is an important consideration for their therapeutic use. Studies indicate that many derivatives exhibit low cytotoxicity towards human cell lines while maintaining potent activity against pathogenic microorganisms. This selectivity is crucial for developing safe therapeutic agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indazole derivatives:

  • Synthesis of Antimicrobial Indazoles : A study synthesized various 2H-indazole derivatives and assessed their antimicrobial properties against bacterial and fungal strains. The results highlighted several compounds with improved efficacy compared to existing treatments .
  • COX-2 Inhibition : Another research effort evaluated the anti-inflammatory potential of selected indazole derivatives by measuring their ability to inhibit COX-2 activity in vitro. Compounds showed promising results with IC50 values indicating effective inhibition at low concentrations .

The precise mechanisms by which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the presence of the boron moiety may play a role in enhancing the interaction with biological targets, leading to increased potency and selectivity.

Properties

Molecular Formula

C17H25BN2O2

Molecular Weight

300.2 g/mol

IUPAC Name

1-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C17H25BN2O2/c1-12(2)11-20-15-8-7-14(9-13(15)10-19-20)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3

InChI Key

IRRQMMZBBZHOKY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)CC(C)C

Origin of Product

United States

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